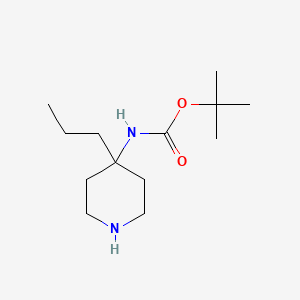

tert-butyl N-(4-propylpiperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-butyl N-(4-propylpiperidin-4-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-propylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-butyl N-(4-propylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, tert-butyl N-(4-propylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis .

Mecanismo De Acción

The mechanism of action of tert-butyl N-(4-propylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- tert-butyl N-(piperidin-4-yl)carbamate

- tert-butyl N-(4-methylpiperidin-4-yl)carbamate

- tert-butyl N-(4-ethylpiperidin-4-yl)carbamate

Comparison: tert-butyl N-(4-propylpiperidin-4-yl)carbamate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications .

Actividad Biológica

Tert-butyl N-(4-propylpiperidin-4-yl)carbamate, often referred to as M4 , is a compound of significant interest in pharmacological research, particularly concerning its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activities of M4, focusing on its mechanisms of action, effects on cellular viability, and its interactions with amyloid beta (Aβ) peptides.

M4 exhibits dual inhibitory activity targeting both β-secretase and acetylcholinesterase enzymes. These enzymes play crucial roles in the pathogenesis of Alzheimer's disease by facilitating the cleavage of amyloid precursor protein (APP) and the degradation of acetylcholine, respectively.

- β-secretase Inhibition : M4 has shown an IC50 value of 15.4 nM for β-secretase 1, indicating potent inhibitory activity against this enzyme.

- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, which can help enhance cholinergic signaling in the brain.

These properties suggest that M4 could potentially mitigate cognitive decline associated with Alzheimer's by reducing Aβ aggregation and increasing acetylcholine levels.

Effects on Amyloid Beta Aggregation

M4 has been evaluated for its ability to inhibit Aβ aggregation, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that M4 could inhibit Aβ aggregation by approximately 85% at a concentration of 100 μM. This suggests that M4 may prevent the formation of toxic oligomers and fibrils associated with neurodegeneration.

Cellular Viability Studies

In vitro experiments have assessed the protective effects of M4 on astrocytes exposed to Aβ1-42, a toxic peptide implicated in neuroinflammation and neuronal death. The findings indicate:

- Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped to around 43.78%. However, co-treatment with M4 improved cell viability to approximately 62.98%, suggesting a protective effect against Aβ-induced cytotoxicity.

- Cytokine Modulation : M4 treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ1-42, although these reductions were not statistically significant compared to controls.

In Vivo Studies

Despite promising in vitro results, in vivo studies using scopolamine-induced models of Alzheimer's disease revealed that M4 did not significantly outperform established treatments like galantamine. This discrepancy may be attributed to bioavailability issues within the central nervous system.

Summary of Research Findings

The following table summarizes key findings from various studies on M4:

| Study Focus | Key Findings |

|---|---|

| Inhibition of β-secretase | IC50 = 15.4 nM |

| Inhibition of Acetylcholinesterase | Ki = 0.17 μM |

| Aβ Aggregation Inhibition | 85% inhibition at 100 μM |

| Cell Viability Improvement | Increased from 43.78% (Aβ alone) to 62.98% (Aβ + M4) |

| Cytokine Levels | Reduced TNF-α levels; no significant difference observed |

| In Vivo Efficacy | No significant effect compared to galantamine; potential bioavailability issues noted |

Case Studies

Recent studies have highlighted the potential applications of M4 in neurodegenerative disease models:

- Astrocytic Protection Against Aβ Toxicity : Research indicated that M4 could protect astrocytes from Aβ toxicity, thereby preserving neuronal health.

- Multi-target Approach for Alzheimer's Disease : Given its dual action on cholinergic systems and amyloid pathways, M4 represents a promising candidate for multi-target therapies aimed at modifying AD progression.

Propiedades

IUPAC Name |

tert-butyl N-(4-propylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-13(7-9-14-10-8-13)15-11(16)17-12(2,3)4/h14H,5-10H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGFMQEHIWPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCNCC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.